molecular formula C14H21NO3 B11862145 tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate CAS No. 1321591-78-9

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate

Cat. No.: B11862145
CAS No.: 1321591-78-9
M. Wt: 251.32 g/mol
InChI Key: LUJAIVVEZQGLNA-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in multicomponent reactions to generate diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used as a reagent for modifying biomolecules. It is also used in the synthesis of bioactive compounds that can be tested for their biological activities .

Medicine

In medicinal chemistry, this compound is used to develop potential therapeutic agents. Its derivatives may exhibit various pharmacological properties, making it a valuable compound for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (1-(4-methoxyphenyl)ethyl)carbamate include:

  • tert-Butyl carbamate
  • tert-Butyl (4-ethynylphenyl)carbamate
  • tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of the methoxyphenyl group can influence its chemical behavior and interactions, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[1-(4-methoxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(15-13(16)18-14(2,3)4)11-6-8-12(17-5)9-7-11/h6-10H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAIVVEZQGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700562
Record name tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321591-78-9
Record name tert-Butyl [1-(4-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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